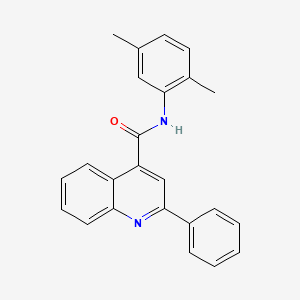![molecular formula C20H20N4O2 B6044150 N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6044150.png)
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide, also known as NAPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. NAPA belongs to a class of compounds known as pyrazolones, which have been shown to exhibit a variety of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide may modulate the activity of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and cognitive function.
Biochemical and physiological effects:
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been reported to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been shown to reduce oxidative stress and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide for lab experiments is its high purity and stability. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide. One area of interest is the development of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide-based therapies for inflammatory and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide and to identify potential molecular targets for its therapeutic effects. Finally, the development of more efficient synthesis methods for N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide may facilitate its use in large-scale production for clinical applications.
Métodos De Síntesis
The synthesis of N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide involves the reaction of 1-naphthylmethylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide. This synthesis method has been reported to have a high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[1-(naphthalen-1-ylmethyl)-5-oxopyrrolidin-3-yl]-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19(14-24-10-4-9-21-24)22-17-11-20(26)23(13-17)12-16-7-3-6-15-5-1-2-8-18(15)16/h1-10,17H,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLORBCILQMQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-pentenamide](/img/structure/B6044067.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6044090.png)

![2-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044101.png)
![(1R*,2R*,4R*)-N-{[2-(diethylamino)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6044103.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6044104.png)
![3-{[3-(hydroxymethyl)-3-(2-phenoxyethyl)-1-piperidinyl]carbonyl}-2H-chromen-2-one](/img/structure/B6044108.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6044112.png)
![2-(4-methoxybenzyl)-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6044123.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B6044135.png)
![3-(4-chlorophenyl)-2-ethyl-7-(4-methyl-1-piperazinyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6044136.png)
![2-[(2-naphthylamino)(3-pyridinyl)methyl]cyclohexanone](/img/structure/B6044140.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6044143.png)